molecular formula C12H14O2Si B2517241 3-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-82-8

3-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No.: B2517241
CAS No.: 16116-82-8
M. Wt: 218.327
InChI Key: HVFJDDIMHALNJE-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)ethynyl]benzoic acid is an organic compound with the molecular formula C12H14O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid moiety. This compound is notable for its applications in organic synthesis and material science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through various methods, one of which involves the Sonogashira coupling reaction. This reaction typically involves the coupling of a halogenated benzoic acid derivative with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a base such as triethylamine to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides and bases are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted benzoic acids, carbonyl compounds, and benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Trimethylsilyl)ethynyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)ethynyl]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the ethynyl and benzoic acid moieties can undergo further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Trimethylsilyl)ethynyl]benzoic acid
  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde
  • 3-[(Trimethylsilyl)ethynyl]benzaldehyde

Uniqueness

3-[(Trimethylsilyl)ethynyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and functionalization potential compared to its isomers and analogs. The position of the trimethylsilyl group and the ethynyl linkage to the benzoic acid moiety make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFJDDIMHALNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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